

# Technical Guide: Spectral and Synthetic Profile of 4-(4-Nitrobenzyl)morpholine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(4-Nitrobenzyl)morpholine

Cat. No.: B1269181

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data and synthetic methodology for **4-(4-nitrobenzyl)morpholine**, a key intermediate in the development of various pharmacologically active compounds. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide combines documented crystallographic information with predicted spectral data based on the compound's structure and analysis of analogous molecules.

## Core Compound Information

| Property          | Value                                                         | Reference |
|-------------------|---------------------------------------------------------------|-----------|
| Chemical Name     | 4-(4-Nitrobenzyl)morpholine                                   |           |
| Molecular Formula | C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub> | [1]       |
| Molecular Weight  | 222.24 g/mol                                                  | [1]       |
| CAS Number        | 6425-46-3                                                     |           |
| Canonical SMILES  | C1COCCN1CC2=CC=C(C=C2)O                                       |           |

## Spectral Data Summary

While complete, experimentally verified spectra for **4-(4-nitrobenzyl)morpholine** are not readily available in the searched literature, the following tables summarize the expected and observed data. Predicted values are derived from standard spectroscopic principles and data from structurally similar compounds, such as 4-(4-nitrophenyl)morpholine.

## Table 1: Predicted $^1\text{H}$ NMR Spectral Data

Solvent:  $\text{CDCl}_3$ , Frequency: 400 MHz

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                                   | Notes                                                                                      |
|----------------------------------|--------------|-------------|----------------------------------------------|--------------------------------------------------------------------------------------------|
| ~8.15                            | d            | 2H          | Aromatic CH (ortho to $\text{NO}_2$ )        | Expected downfield shift due to the strong electron-withdrawing effect of the nitro group. |
| ~7.50                            | d            | 2H          | Aromatic CH (meta to $\text{NO}_2$ )         |                                                                                            |
| ~3.70                            | t            | 4H          | $-\text{O}-\text{CH}_2-$ (morpholine)        | Typical chemical shift for protons adjacent to the oxygen in a morpholine ring.            |
| ~3.60                            | s            | 2H          | $-\text{N}-\text{CH}_2-\text{Ar}$ (benzylic) | Singlet for the benzylic protons.                                                          |
| ~2.50                            | t            | 4H          | $-\text{N}-\text{CH}_2-$ (morpholine)        | Typical chemical shift for protons adjacent to the nitrogen in a morpholine ring.          |

## Table 2: Predicted $^{13}\text{C}$ NMR Spectral Data

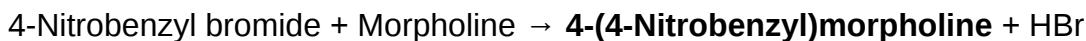
Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

| Chemical Shift ( $\delta$ , ppm) | Assignment                              | Notes                                                                    |
|----------------------------------|-----------------------------------------|--------------------------------------------------------------------------|
| ~147                             | Aromatic C-NO <sub>2</sub>              | Quaternary carbon attached to the nitro group, significantly deshielded. |
| ~145                             | Aromatic C-CH <sub>2</sub>              | Quaternary aromatic carbon.                                              |
| ~129                             | Aromatic CH (meta to NO <sub>2</sub> )  |                                                                          |
| ~124                             | Aromatic CH (ortho to NO <sub>2</sub> ) |                                                                          |
| ~67                              | -O-CH <sub>2</sub> - (morpholine)       | Carbon adjacent to oxygen in the morpholine ring.                        |
| ~63                              | -N-CH <sub>2</sub> -Ar (benzylic)       | Benzylic carbon.                                                         |
| ~54                              | -N-CH <sub>2</sub> - (morpholine)       | Carbon adjacent to nitrogen in the morpholine ring.                      |

**Table 3: Predicted Mass Spectrometry Data**

| m/z Value | Predicted Fragment Ion                               |
|-----------|------------------------------------------------------|
| 222.1     | [M] <sup>+</sup> (Molecular Ion)                     |
| 136.0     | [M - C <sub>4</sub> H <sub>8</sub> NO] <sup>+</sup>  |
| 120.0     | [M - C <sub>5</sub> H <sub>10</sub> NO] <sup>+</sup> |
| 86.1      | [C <sub>4</sub> H <sub>8</sub> NO] <sup>+</sup>      |

**Table 4: Predicted Infrared (IR) Spectroscopy Data**


| Wavenumber (cm <sup>-1</sup> ) | Assignment                       | Functional Group        |
|--------------------------------|----------------------------------|-------------------------|
| ~2950-2800                     | C-H stretch                      | Alkane                  |
| ~1595, ~1490                   | C=C stretch                      | Aromatic Ring           |
| ~1520, ~1345                   | N-O asymmetric/symmetric stretch | Nitro Group             |
| ~1115                          | C-O-C stretch                    | Ether (Morpholine)      |
| ~850                           | C-H out-of-plane bend            | p-disubstituted benzene |

## Experimental Protocols

While the specific experimental details from the cited synthesis by Tsou et al. (2008) are not fully available, a general and reliable method for the synthesis of **4-(4-nitrobenzyl)morpholine** is the nucleophilic substitution of a 4-nitrobenzyl halide with morpholine.

## General Synthesis of **4-(4-Nitrobenzyl)morpholine**

Reaction:



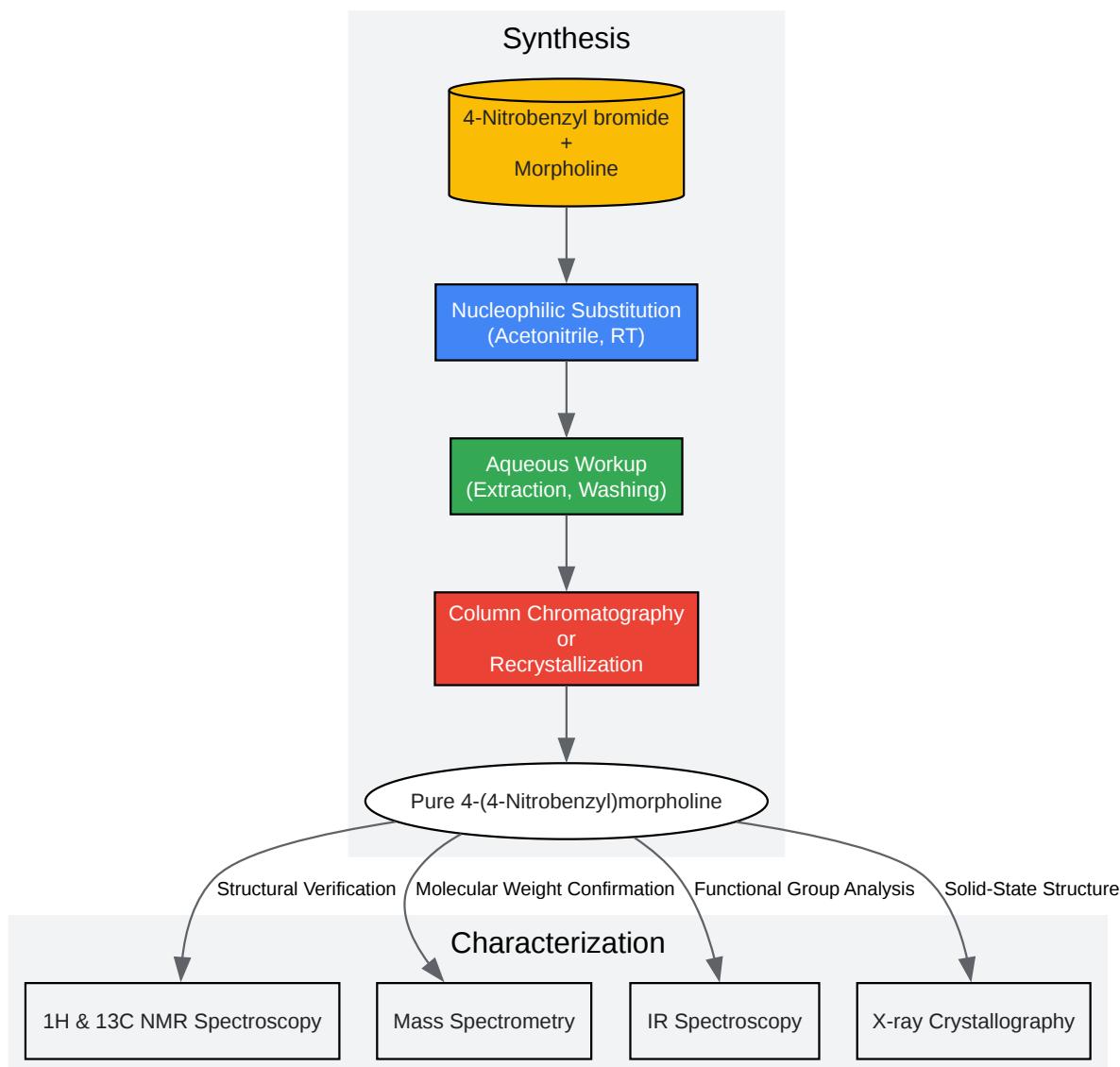
Materials:

- 4-Nitrobenzyl bromide
- Morpholine (2 equivalents)
- Acetonitrile (or other suitable polar aprotic solvent)
- Sodium bicarbonate (or other suitable base)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

### Procedure:

- Dissolve 4-nitrobenzyl bromide in acetonitrile in a round-bottom flask.
- Add morpholine (2 equivalents) to the solution at room temperature. The second equivalent of morpholine acts as a base to neutralize the HBr formed. Alternatively, one equivalent of morpholine and one equivalent of a non-nucleophilic base like sodium bicarbonate can be used.
- Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-(4-nitrobenzyl)morpholine**.

### Characterization:


The final product should be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity. The obtained spectral data should align with the predicted values in Tables 1-4.

## Visualizations

## Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of **4-(4-nitrobenzyl)morpholine**.

## Experimental Workflow for 4-(4-Nitrobenzyl)morpholine

[Click to download full resolution via product page](#)

Caption: Synthesis and Characterization Workflow.

This guide provides a foundational understanding of the spectral and synthetic aspects of **4-(4-nitrobenzyl)morpholine** for professionals in the field of drug development and chemical

research. Further experimental work is encouraged to establish a definitive and comprehensive spectral library for this important chemical intermediate.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-(4-Nitrobenzyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Spectral and Synthetic Profile of 4-(4-Nitrobenzyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269181#4-4-nitrobenzyl-morpholine-spectral-data]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)